N-(2-cyano-4-nitrophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes cyano, nitro, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes. The use of metal-promoted tandem nitration and halogenation has been reported as an efficient method for synthesizing similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The cyano group can be converted to an amine or carboxylic acid.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation of the cyano group can produce a carboxylic acid .
Scientific Research Applications
N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially affecting enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-cyano-4-nitrophenyl)glycinate: Shares the cyano and nitro groups but differs in the ester functionality.
2-Cyano-N-(4-nitrophenyl)acetamide: Similar in structure but lacks the fluorophenyl group.
Properties
Molecular Formula |
C20H13FN4O4 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-(2-cyano-4-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H13FN4O4/c21-15-4-1-3-13(9-15)12-24-8-2-5-17(20(24)27)19(26)23-18-7-6-16(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26) |
InChI Key |
UZAKJOJCJSOYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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